

# Physicochemical properties of 4-bromo-1H-1,2,3-triazole

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Compound Name: 4-bromo-1H-1,2,3-triazole

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An In-depth Technical Guide to the Physicochemical Properties of **4-bromo-1H-1,2,3-triazole**

## Authored by a Senior Application Scientist

### Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Within this class, **4-bromo-1H-1,2,3-triazole** ( $C_2H_2BrN_3$ ) stands out as a pivotal synthetic intermediate.[3][4] The bromine atom at the C4 position serves not merely as a substituent but as a versatile functional handle, enabling a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the essential physicochemical properties of **4-bromo-1H-1,2,3-triazole**, offering field-proven insights into its synthesis, characterization, reactivity, and application for researchers, scientists, and drug development professionals.

## Molecular Structure and Core Physicochemical Data

**4-bromo-1H-1,2,3-triazole** is an aromatic five-membered heterocycle. The presence of the electronegative bromine atom and three nitrogen atoms significantly influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions. The NH-tautomer is in equilibrium with the 2H- and 4H-isomers, though the 1H-form is a prevalent and highly useful scaffold.[1]

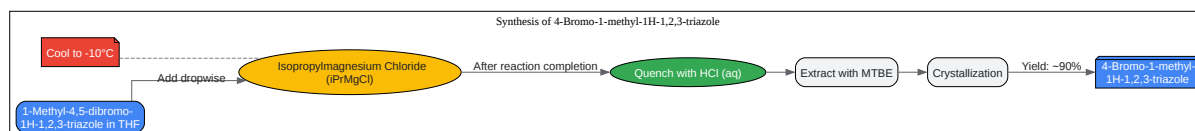
A summary of its key quantitative properties is presented below. Note that some properties are reported for the closely related and commercially available N-methyl derivative, 4-bromo-1-methyl-1H-1,2,3-triazole.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>2</sub> BrN <sub>3</sub>	[3][4]
Molecular Weight	147.96 g/mol	[4]
CAS Number	40964-56-5	[3][5]
Appearance	White to off-white solid/crystals	[6][7]
Melting Point	98-99 °C (for 1-methyl derivative)	[8]
Boiling Point	278.5 ± 13.0 °C at 760 mmHg (Predicted)	[4]
Solubility	Soluble in common organic solvents like THF, DMF, and ethers.	[6][9]
pKa	The pKa of the parent 1,2,4-triazole is 10.26. The electron-withdrawing bromine atom in 4-bromo-1H-1,2,3-triazole is expected to increase the acidity of the N-H proton (lower pKa).	[10]

## Synthesis: Establishing the Core Scaffold

The synthesis of substituted triazoles has evolved significantly with the advent of "click chemistry". However, direct and regioselective synthesis of the 4-bromo-NH-1,2,3-triazole scaffold often requires more classical approaches or multi-step sequences. Facile synthetic routes have been developed that utilize common reagents and avoid the need for NH-protection.[11]

One robust and high-yielding method involves the selective monodebromination of a N-substituted 4,5-dibromo-1H-1,2,3-triazole precursor using a Grignard reagent. This approach is valuable as it provides excellent control over the final product structure.



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Caption: Synthesis workflow for 4-bromo-1-methyl-1H-1,2,3-triazole.[6]

## Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole[6]

This protocol describes the synthesis from its dibrominated precursor, a method valued for its high yield and clean conversion.

- **Reaction Setup:** Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Cooling:** Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).
- **Grignard Addition:** Add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF dropwise to the cooled solution, maintaining the internal temperature below -5°C. The choice of a Grignard reagent is causal; it acts as a base to facilitate a highly selective halogen-metal exchange at the more labile C5 position, which is then protonated during workup.

- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, carefully quench the reaction by adding 15 mL of 1 M hydrochloric acid. This step protonates the intermediate triazolide anion and neutralizes any remaining Grignard reagent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (2 x 20 mL).
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
- **Purification:** Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration and dry them under vacuum at 40°C to yield the final product (approx. 1.55 g, 90% yield).

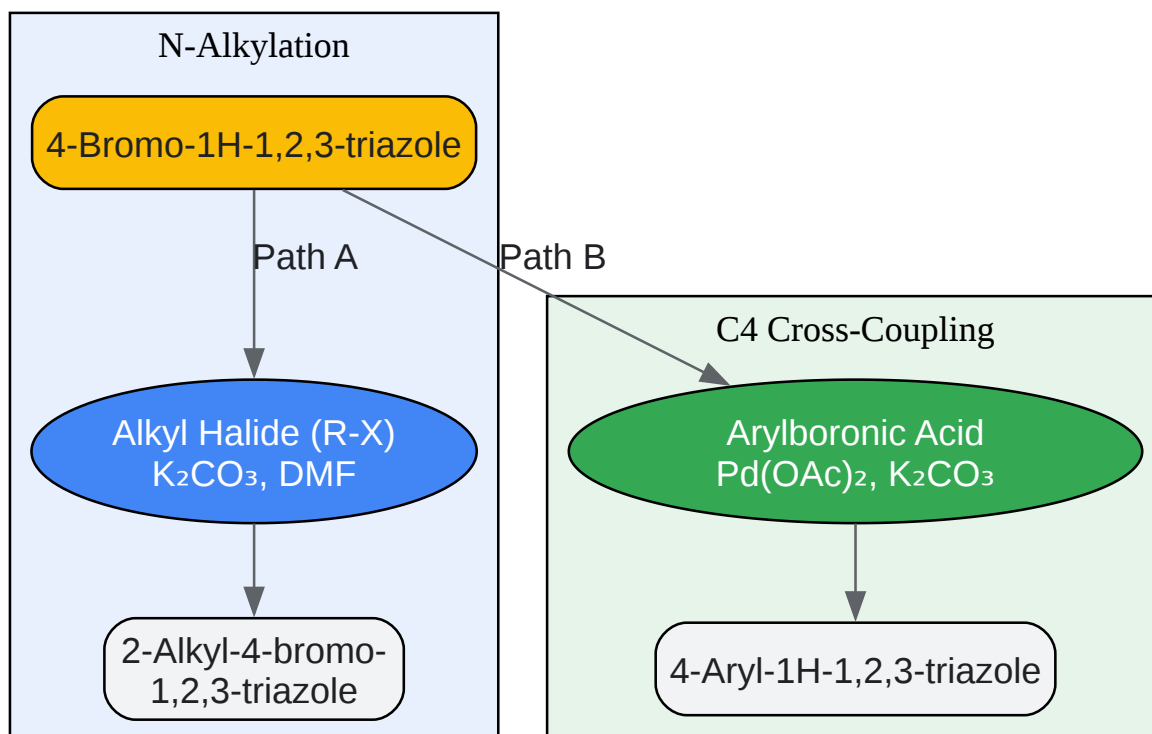
## Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of **4-bromo-1H-1,2,3-triazole**. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Technique	Expected Observations
$^1\text{H}$ NMR	A singlet in the aromatic region ( $\delta$ 7.5-8.5 ppm) corresponding to the C5-H proton. For N-alkylated derivatives, additional signals will appear in the aliphatic region (e.g., a singlet around $\delta$ 4.0 ppm for a N-CH <sub>3</sub> group). <a href="#">[7]</a> <a href="#">[12]</a>
$^{13}\text{C}$ NMR	Two signals in the aromatic region for the triazole ring carbons. The C4 carbon bonded to bromine will be significantly shifted compared to the C5 carbon.
FT-IR	Characteristic absorption bands for N-H stretching (for the parent compound, ~3100-3300 cm <sup>-1</sup> ), aromatic C-H stretching (~3000-3100 cm <sup>-1</sup> ), and ring stretching vibrations (C=N, N=N) in the 1400-1600 cm <sup>-1</sup> region.
Mass Spec (EI)	A characteristic molecular ion peak (M <sup>+</sup> ) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom.
X-ray Crystal.	While data for the title compound is not readily available, crystal structures for related iodo- and diiodo-triazoles have been resolved, confirming their planar structures and bond lengths, a technique directly applicable here. <a href="#">[11]</a>

## Chemical Reactivity and Synthetic Utility

The true value of **4-bromo-1H-1,2,3-triazole** in research and development lies in its predictable and versatile reactivity, which allows for the strategic elaboration of the core scaffold.



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Caption: Key reactivity pathways for **4-bromo-1H-1,2,3-triazole**.

## N-Alkylation and N-Arylation

The acidic N-H proton can be readily deprotonated with a mild base (e.g.,  $\text{K}_2\text{CO}_3$ ) and subsequently alkylated with various electrophiles like alkyl halides.[9] Interestingly, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides often proceeds with high regioselectivity to yield the N-2 substituted product, a synthetically valuable outcome.[9] More advanced Chan-Evans-Lam (CEL) copper-catalyzed N-arylation techniques can also be employed to install aryl groups on the triazole nitrogen.[13]

## C4-Position Cross-Coupling Reactions

The C-Br bond is the most important functional handle for molecular elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds.

- Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a powerful method to synthesize 4-aryl-1,2,3-triazoles.<sup>[14]</sup> This reaction is fundamental in drug discovery for building libraries of compounds with diverse aromatic substituents to probe structure-activity relationships (SAR).<sup>[13]</sup>
- Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.
- Heck and Stille Couplings: These reactions further expand the range of substituents that can be introduced at the C4 position.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling<sup>[15]</sup>

This protocol provides a general workflow for the synthesis of 4-aryl-1H-1,2,3-triazole derivatives, demonstrating the compound's utility.

- Reagent Assembly: In a reaction vessel, combine the N-protected 4-bromo-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate ( $K_2CO_3$ , 3.0 equiv), and palladium(II) acetate ( $Pd(OAc)_2$ , 5 mol%). The choice of a palladium catalyst is critical; it facilitates the oxidative addition/reductive elimination cycle necessary for C-C bond formation.  $K_2CO_3$  is the base required to activate the boronic acid.
- Solvent and Atmosphere: Add a solvent mixture, typically THF:H<sub>2</sub>O (3:1), and purge the vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
- Heating: Heat the reaction mixture to 80-85°C with vigorous stirring for 10-12 hours.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aryl-1,2,3-triazole.

## Applications in Drug Discovery and Materials Science

The 1,2,3-triazole ring is considered a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and physicochemical properties.[2] Consequently, **4-bromo-1H-1,2,3-triazole** is a high-value starting material for the synthesis of novel therapeutic agents.

- **Anticancer Agents:** The triazole scaffold is present in numerous anticancer drugs.[13][15] Synthetic programs utilize 4-bromo-1,2,3-triazole to build libraries of compounds screened against various cancer cell lines, such as those for breast cancer.[13][16]
- **Enzyme Inhibitors:** It is a key building block for synthesizing inhibitors of enzymes like carbonic anhydrase, which are targets for various diseases.[14]
- **Antimicrobial Agents:** The triazole core is famous for its role in antifungal drugs (e.g., fluconazole).[15] Derivatives synthesized from the bromo-precursor are frequently evaluated for broad-spectrum antimicrobial activity.[16][17]
- **Fluorescence Probing:** The rigid, aromatic nature of the triazole ring makes it an attractive scaffold for developing fluorescent probes for detecting biomolecules.[17]

## Conclusion

**4-bromo-1H-1,2,3-triazole** is far more than a simple halogenated heterocycle; it is a versatile and powerful building block that provides a reliable entry point into a vast chemical space of high-value compounds. Its well-defined physicochemical properties, predictable reactivity in both N-alkylation and C-C cross-coupling reactions, and straightforward synthesis make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of the principles outlined in this guide enables scientists to strategically leverage this scaffold to design and construct novel molecules with tailored functions and properties.

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